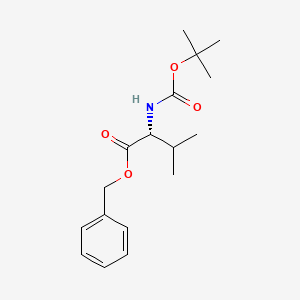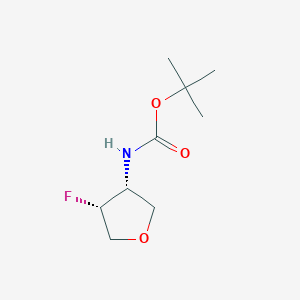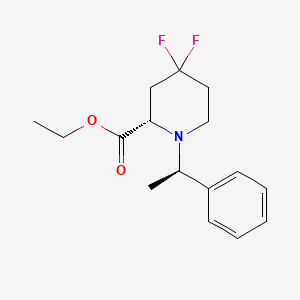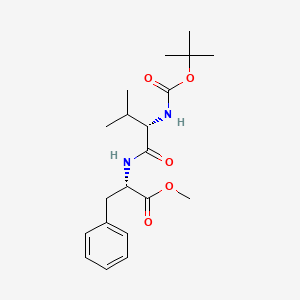
Boc-L-Val-L-Phe-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Val-L-Phe-OMe: is a dipeptide compound consisting of N-tert-butoxycarbonyl-L-valine and L-phenylalanine methyl ester. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) protecting group helps in preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of L-Phenylalanine: The free amino group of L-phenylalanine is protected by introducing the Boc group, resulting in Boc-L-phenylalanine.
Coupling Reaction: Boc-L-phenylalanine is then coupled with L-valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Purification: The resulting Boc-L-Val-L-Phe-OMe is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to increase efficiency and yield.
化学反应分析
Types of Reactions:
Hydrolysis: Boc-L-Val-L-Phe-OMe can undergo hydrolysis in the presence of acids or bases, leading to the removal of the Boc protecting group and the ester group.
Oxidation: The phenylalanine residue can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like trifluoroacetic acid for Boc removal or other protecting group reagents.
Major Products:
Hydrolysis: L-Val-L-Phe-OMe or L-Val-L-Phe.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Compounds with different protecting groups or functional groups.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-L-Val-L-Phe-OMe is used as a building block in the synthesis of longer peptides and proteins.
Structural Studies: It serves as a model compound for studying peptide bond formation and stability.
Biology:
Enzyme Substrates: Used as a substrate in enzymatic studies to understand protease activity and specificity.
Protein Engineering: Helps in the design and synthesis of novel proteins with desired properties.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Material Science: Employed in the development of peptide-based materials with unique properties.
作用机制
Molecular Targets and Pathways: Boc-L-Val-L-Phe-OMe primarily acts as a substrate or intermediate in peptide synthesis. Its mechanism of action involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the ester group by the amino group of another amino acid or peptide. The Boc protecting group helps in preventing side reactions during these processes.
相似化合物的比较
Boc-L-Val-L-Phe: Similar structure but without the methyl ester group.
Boc-L-Val-L-Phe-OH: The carboxylic acid form instead of the ester.
Boc-L-Val-L-Phe-NH2: The amide form instead of the ester.
Uniqueness: Boc-L-Val-L-Phe-OMe is unique due to its combination of the Boc protecting group and the methyl ester, which provides stability and ease of handling during peptide synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides and proteins.
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQXNCFAHBZEU-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
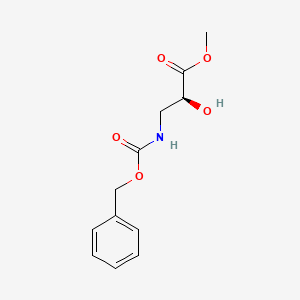
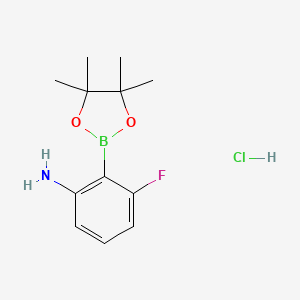
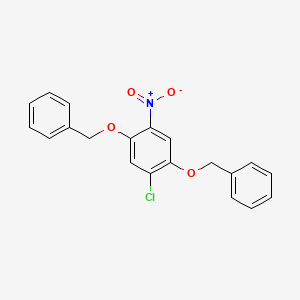
![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)
![2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B8105103.png)
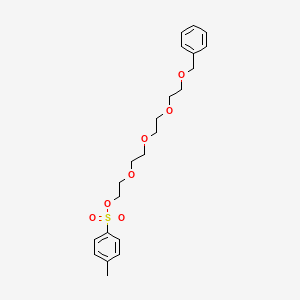
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105114.png)
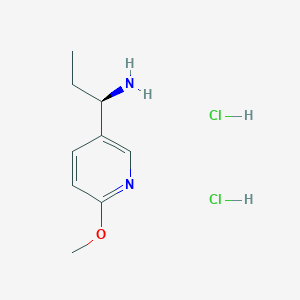
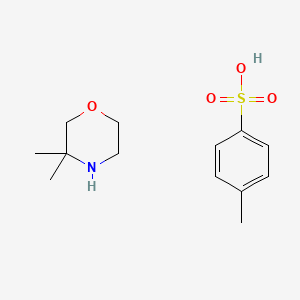
![N-(cyanomethyl)-8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxamide](/img/structure/B8105143.png)
